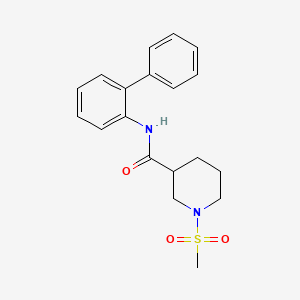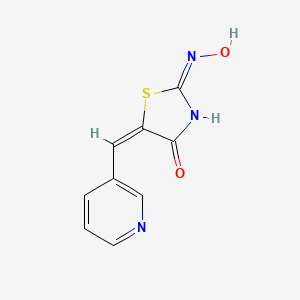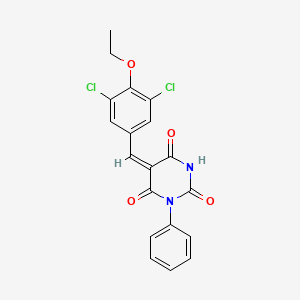
5-(3,5-dichloro-4-ethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-dichloro-4-ethoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as DCPT, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. DCPT belongs to the class of pyrimidinetrione derivatives and has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of DCPT is not fully understood. However, it has been suggested that DCPT may exert its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. DCPT may also induce cell cycle arrest and apoptosis by activating the p53 pathway. The anti-inflammatory activity of DCPT may be due to its ability to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. The antioxidant activity of DCPT may be due to its ability to scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects:
DCPT has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DCPT has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, DCPT has been shown to possess antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. However, further studies are needed to fully understand the biochemical and physiological effects of DCPT.
Avantages Et Limitations Des Expériences En Laboratoire
DCPT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. Additionally, DCPT has been extensively studied for its potential applications in the field of medicine and pharmacology, making it a promising candidate for further research.
However, there are also limitations to using DCPT in lab experiments. DCPT is a synthetic compound that may not accurately represent the complexity of natural compounds found in living organisms. Additionally, the mechanism of action of DCPT is not fully understood, making it difficult to predict its effects in vivo.
Orientations Futures
There are several future directions for the study of DCPT. Further studies are needed to fully understand the mechanism of action of DCPT and its effects in vivo. Additionally, studies are needed to evaluate the toxicity and pharmacokinetics of DCPT in animal models. DCPT may also have potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, DCPT may be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
DCPT can be synthesized by reacting 3,5-dichloro-4-ethoxybenzaldehyde with malononitrile and phenylhydrazine in the presence of a catalyst such as piperidine. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and a cyclization reaction, resulting in the formation of DCPT as a yellow crystalline powder. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DCPT has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. DCPT has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing cell cycle arrest and apoptosis. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, DCPT has been shown to possess antioxidant activity by scavenging free radicals and protecting cells from oxidative stress.
Propriétés
IUPAC Name |
(5E)-5-[(3,5-dichloro-4-ethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4/c1-2-27-16-14(20)9-11(10-15(16)21)8-13-17(24)22-19(26)23(18(13)25)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,22,24,26)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGWOLLMICYCQK-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B6068720.png)
![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-3-(4-methoxyphenyl)-3-phenyl-1-propanamine](/img/structure/B6068731.png)

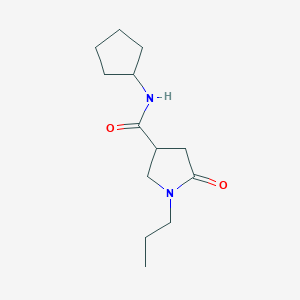
![N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B6068754.png)
![2-[1-cyclopentyl-4-(1H-imidazol-4-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6068768.png)
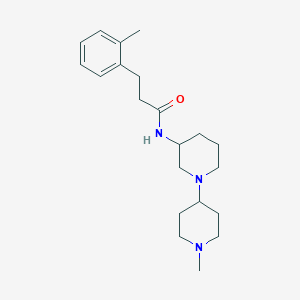

![N'-(2-hydroxy-5-nitrobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6068779.png)
![1-(3-isoxazolyl)-N-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6068783.png)
